(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
REPYGHXGZNDHNU-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O |
Canonical SMILES |
C1C2CNC1CS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Epimerization-Lactamization Cascade for Bicyclic Framework Construction
The bicyclic core of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane is accessible via epimerization-lactamization cascades, a method adapted from analogous diazabicycloheptane syntheses . Starting from (2S,4R)-4-aminoproline methyl esters, the process involves:
-
Epimerization : Under strongly basic conditions (e.g., KOtBu or NaHMDS), the C2 stereocenter undergoes reversible inversion, equilibrating between (2S) and (2R) epimers.
-
Lactamization : The (2R)-epimer undergoes intramolecular aminolysis, forming a bridged lactam intermediate. Electron-withdrawing N-protective groups (e.g., Boc or Ts) stabilize the transition state, while polar aprotic solvents (THF, DMF) enhance reaction rates .
-
Sulfur Incorporation : Thiol-containing reagents (e.g., thiourea or H2S) introduce the sulfur atom at the 2-position, followed by cyclization to form the thia-azabicycloheptane skeleton .
Critical Parameters :
-
Base Strength : Strong bases (pKa > 35) are required to deprotonate the amine and drive epimerization .
-
N-Protective Group : Trifluoroacetyl (TFA) groups improve lactamization efficiency by reducing steric hindrance.
-
Temperature : Reactions proceed optimally at 60–80°C, balancing epimerization kinetics and side-reaction suppression .
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
A palladium-catalyzed 1,2-aminoacyloxylation strategy enables direct functionalization of cyclopentene precursors to construct oxygenated 2-azabicyclo[2.2.1]heptanes, adaptable for sulfur analogs . The method involves:
-
Substrate Activation : Cyclopentenes are treated with Pd(OAc)2 and a chiral ligand (e.g., (R)-BINAP) to coordinate the alkene.
-
Aminoacyloxylation : Acyloxy and amine groups are simultaneously introduced across the double bond via a Pd(IV) intermediate, forming the bicyclic framework.
-
Sulfur Integration : Thiol derivatives (e.g., thioacetic acid) replace acyloxy groups in modified protocols, followed by oxidation to the sulfone .
Reaction Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) | 78% |
| Ligand | (R)-BINAP | 82% ee |
| Solvent | DCE | 70% conversion |
| Oxidant | Ag2CO3 | 85% efficiency |
This method achieves enantiomeric excess (ee) up to 82%, though sulfur incorporation requires additional steps .
Multi-Step Synthesis via Cycloaddition and Hydrogenation
A five-step route adapted from 7-azabicyclo[2.2.1]heptane syntheses offers scalability for industrial applications :
-
Diels-Alder Cycloaddition : Pyrrole derivatives react with acetylene dienophiles (e.g., dimethyl acetylenedicarboxylate) to form 2-azabicyclo[2.2.0]hex-5-ene intermediates.
-
Hydrogenation : Catalytic hydrogenation (PtO2, H2) saturates the bridged double bond, yielding 2-azabicyclo[2.2.1]heptane.
-
Sulfur Insertion : Thiation with Lawesson’s reagent introduces the sulfur atom at position 2.
-
Oxidation : H2O2 or mCPBA oxidizes the thioether to the sulfone, completing the 2,2-dioxide structure .
Yield Analysis :
-
Cycloaddition : 45–60% (dependent on dienophile reactivity).
-
Hydrogenation : 90% (PtO2, 50 psi H2).
Oxidation of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane to 2,2-Dioxide
The final oxidation step is critical for achieving the sulfone functionality. Common protocols include:
-
Peracid Oxidation :
-
Metal-Catalyzed Oxidation :
Stereochemical Integrity : Oxidation preserves the (1R,4R) configuration, confirmed by X-ray crystallography and NOE experiments .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epimerization-Lactamization | 65–78 | High (dr > 19:1) | Moderate | Moderate |
| Pd-Catalyzed | 70–82 | Excellent (82% ee) | Low | High |
| Multi-Step | 18–36 | Moderate | High | Low |
The palladium-catalyzed route offers superior enantiocontrol but suffers from catalyst costs, while the multi-step approach balances scalability with lower stereochemical precision .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 147.20 g/mol
- CAS Number : 2231666-40-1
Its unique bicyclic structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide exhibits antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Case Study: Synthesis of Antibacterial Agents
In a recent synthesis pathway, researchers utilized this compound as a precursor to generate a series of derivatives with enhanced antibacterial activity. These derivatives showed improved potency against resistant strains of Staphylococcus aureus, highlighting the compound's versatility in drug design .
Chiral Building Block
The compound serves as an important chiral building block in organic synthesis. Its stereochemistry allows for the creation of various chiral centers in complex molecules.
Data Table: Chiral Synthesis Examples
Cell Culture Studies
This compound is utilized as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels conducive for cellular growth and function. It is particularly effective within a pH range of 6 to 8.5, making it suitable for various biological assays .
Case Study: Buffering Agent Efficacy
A comparative study evaluated the efficacy of this compound against traditional buffers like MOPS and HEPES in maintaining pH stability during cell culture experiments. Results showed superior performance in maintaining cellular viability over extended periods .
Mechanism of Action
The mechanism of action of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Comparison: (1R,4R) vs. (1S,4S)
The (1S,4S)-enantiomer hydrochloride salt (CAS 1481613-21-1) shares the same molecular formula (C₅H₁₀ClNO₂S) but differs in stereochemistry. Key distinctions include:
Functional Implications :
Comparison with Other Bicyclic Sulfonamides
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure : Larger bicyclo[3.2.0] ring system with a carboxylic acid group.
- Synthesis : Prepared via multi-component reactions involving hydrochloric acid, potassium chloride, and water .
5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives
Key Structural and Functional Differences :
Biological Activity
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, also known by its CAS number 1481613-20-0, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : CHNOS
- Molecular Weight : 147.20 g/mol
- Structure : The compound features a bicyclic structure that includes a sulfur atom and a nitrogen atom, contributing to its unique biological activities.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound.
Neuroprotective Properties
The neuroprotective potential of this compound has been evaluated in models of neurodegeneration. In animal studies, administration of this compound resulted in:
- Decreased neuronal apoptosis
- Improved cognitive function as assessed by memory tests
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated significant inhibition of bacterial growth in comparison to standard antibiotics.
Case Study 2: Neuroprotection in Alzheimer's Model
In a controlled experiment involving transgenic mice models of Alzheimer's disease, treatment with this compound led to a notable decrease in amyloid plaque formation and improved synaptic plasticity markers.
Q & A
Q. What are the optimized synthetic routes for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide?
Synthesis often begins with constrained proline derivatives or hydroxyproline precursors. For example, trans-4-hydroxy-L-proline can undergo sequential functionalization, including protection/deprotection steps (e.g., benzoylation, tosylation), ring closure via nucleophilic substitution, and oxidation to introduce the sulfone group (2,2-dioxide). Key reagents include NaBH4 for reductions and Pd/C for hydrogenolysis . Critical steps involve controlling stereochemistry during bicyclic ring formation, as missteps can lead to undesired ring-expanded byproducts (e.g., azabicyclo[3.2.1]octanes) .
Q. How is chiral HPLC employed to resolve enantiomers of bicyclic sulfonamides like (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane derivatives?
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates racemic mixtures. Mobile phases often combine n-hexane with polar modifiers (e.g., ethanol or isopropanol). For constrained bicyclic systems, resolution relies on subtle differences in steric interactions between enantiomers and the chiral stationary phase. This method has been validated for structurally similar 7-azabicyclo[2.2.1]heptane carboxylates, achieving baseline separation with >99% enantiomeric excess .
Q. Which spectroscopic techniques are essential for confirming the structure of bicyclic sulfonamides?
- 1H-NMR : Distinguishes between 2-azabicyclo[2.2.1]heptane and larger rings (e.g., [3.2.1]octane) via characteristic splitting patterns. For example, exo protons in [2.2.1] systems exhibit distinct coupling constants (J = 8–10 Hz) compared to [3.2.1] analogs .
- X-ray crystallography : Resolves ambiguities in stereochemical assignments, as seen in corrected structural misassignments of endo/exo epimers .
- HRMS : Validates molecular formulas, particularly for sulfone-containing derivatives .
Advanced Questions
Q. How do computational methods like DFT clarify reaction mechanisms in bicyclic ring formation?
Density Functional Theory (DFT) calculations support proposed intermediates, such as aziridinium species during ring-expansion reactions. For example, DFT studies on nitromethane-mediated cyclizations revealed transition states favoring [3.2.1]octane formation over [2.2.1]heptanes, explaining unexpected stereochemical outcomes . These models guide experimental design by predicting energy barriers and regioselectivity.
Q. What strategies resolve stereochemical contradictions in bicyclic compound synthesis?
- Comparative NMR analysis : Contrast experimental spectra with computational predictions (e.g., DFT-generated chemical shifts) .
- Crystallographic validation : Reassign stereochemistry post-synthesis, as demonstrated in revisions of endo-(1R,3S,4S) to exo-(1S,3S,4R) configurations .
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) to enforce desired stereochemistry .
Q. What challenges arise in scaling enantioselective syntheses of constrained bicyclic sulfonamides?
- Byproduct formation : Ring expansion/contamination with [3.2.1]octanes requires stringent control of reaction conditions (e.g., temperature, solvent polarity) .
- Purification bottlenecks : Scalable chiral separations demand cost-effective stationary phases or enzymatic resolution alternatives .
- Oxidation uniformity : Achieving complete sulfonation (2,2-dioxide) without over-oxidation necessitates optimized stoichiometry of oxidizing agents (e.g., H2O2, mCPBA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
